molecular formula C11H11NO B13611961 (1R)-1-quinolin-2-ylethanol

(1R)-1-quinolin-2-ylethanol

Katalognummer: B13611961
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: INHYEFDUPUBGBR-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-Quinolin-2-ylethanol is an organic compound characterized by a quinoline ring attached to an ethanol moiety. This compound is notable for its chiral center at the first carbon of the ethanol group, making it optically active. The (1R) configuration indicates the specific spatial arrangement of the atoms around this chiral center.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-quinolin-2-ylethanol typically involves the reduction of quinoline derivatives. One common method is the asymmetric reduction of 2-quinolinecarboxaldehyde using chiral catalysts to ensure the desired (1R) configuration. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a rhodium complex.

Industrial Production Methods: Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification methods like crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: (1R)-1-Quinolin-2-ylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products:

    Oxidation: Quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1R)-1-Quinolin-2-ylethanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism by which (1R)-1-quinolin-2-ylethanol exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

    Quinoline: The parent compound, lacking the ethanol moiety.

    2-Quinolinol: Similar structure but with a hydroxyl group directly attached to the quinoline ring.

    Tetrahydroquinoline: A reduced form of quinoline with hydrogenated ring structures.

Uniqueness: (1R)-1-Quinolin-2-ylethanol is unique due to its chiral center, which imparts specific optical activity and potential enantioselective properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes.

Eigenschaften

Molekularformel

C11H11NO

Molekulargewicht

173.21 g/mol

IUPAC-Name

(1R)-1-quinolin-2-ylethanol

InChI

InChI=1S/C11H11NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-8,13H,1H3/t8-/m1/s1

InChI-Schlüssel

INHYEFDUPUBGBR-MRVPVSSYSA-N

Isomerische SMILES

C[C@H](C1=NC2=CC=CC=C2C=C1)O

Kanonische SMILES

CC(C1=NC2=CC=CC=C2C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.